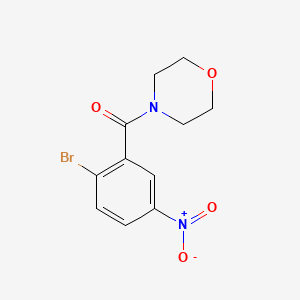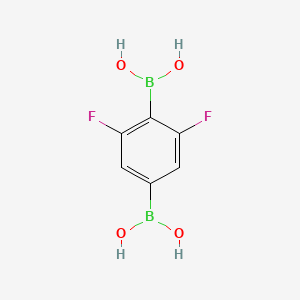
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is a chemical compound with the molecular formula C6H6B2F2O4 It is characterized by the presence of two boronic acid groups and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate involves the reaction of benzene-1,4-diboronic acid with fluorinating agents such as sodium fluoride in an aqueous solution. The resulting product is then treated with acetic acid or other acids to yield the monohydrate form .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid groups participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products are biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate primarily involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including the development of sensors and catalysts .
Comparison with Similar Compounds
Benzene-1,4-diboronic acid: Similar structure but lacks the fluorine atoms, leading to different reactivity and applications.
2,5-Difluoro-1,4-phenylenediboronic acid: Similar but with fluorine atoms in different positions, affecting its chemical properties.
Uniqueness: 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C6H6B2F2O4 |
|---|---|
Molecular Weight |
201.73 g/mol |
IUPAC Name |
(4-borono-2,6-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6B2F2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,11-14H |
InChI Key |
ARTVSONMILMWRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)B(O)O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


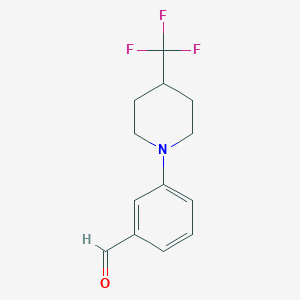
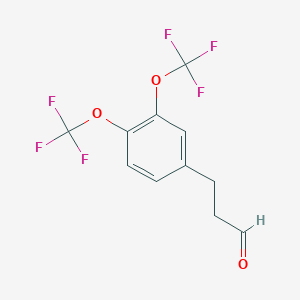
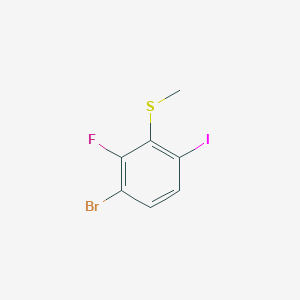
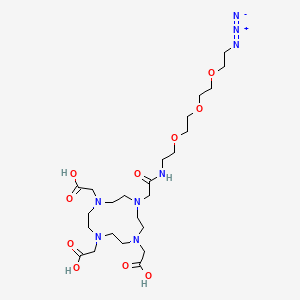
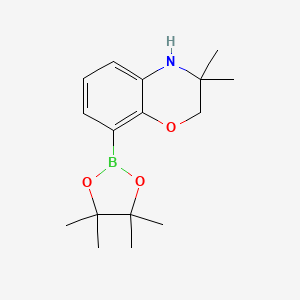
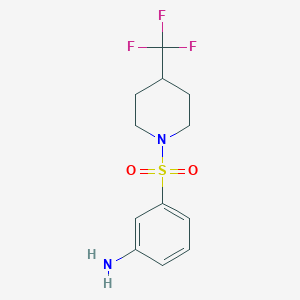
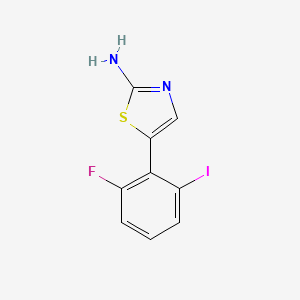
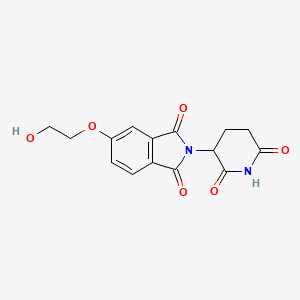


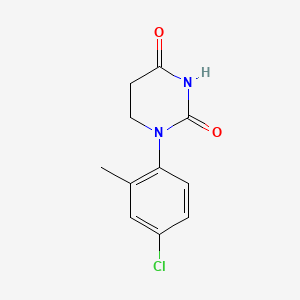
![2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile](/img/structure/B14772899.png)
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
